PF-6274484

Catalog No.
S539291
CAS No.
M.F
C18H14ClFN4O2
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-6274484

Product Name

PF-6274484

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

PF-6274484

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

Description

The exact mass of the compound N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide is 372.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Structure and Class

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide is a molecule belonging to the class of quinazolinyl-ureas. Quinazolines are a family of heterocyclic compounds containing nitrogen atoms in a specific ring structure. Ureas are organic compounds with a carbonyl group linked to two amine groups.

Potential Research Areas

  • Kinase Inhibition: Some quinazolinyl-ureas have been shown to inhibit kinases, which are enzymes involved in various cellular processes. PubChem, a database of chemical information, lists this compound as an analog of gefitinib, a known EGFR (Epidermal Growth Factor Receptor) inhibitor [].
  • Medicinal Chemistry: Research may explore the structure-activity relationship of this compound to optimize its potential for specific biological activities.

PF-6274484 is a potent and selective inhibitor of the epidermal growth factor receptor, commonly known as EGFR. This compound is classified as a covalent inhibitor, which means it forms a stable bond with the target enzyme, leading to prolonged inhibition. The compound has demonstrated high affinity for both wild-type and mutant forms of EGFR, with reported inhibitory constants (IC50) of approximately 0.14 to 0.18 nanomolar for the wild-type receptor . PF-6274484 is particularly significant in the context of cancer therapy, especially for tumors that exhibit EGFR overexpression or mutations.

In the selectivity of ... - NCBI" class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10387326/" rel="nofollow noopener" target="_blank"> .ErlotinibEpidermal growth factor receptor10Competitive inhibitionNon-covalent; used in first-line therapy for NSCLC .OsimertinibEpidermal growth factor receptor0.5Irreversible inhibitionDesigned specifically for T790M mutation; shows CNS penetration .

PF-6274484 stands out due to its exceptionally low IC50 values against wild-type EGFR, indicating higher potency compared to many existing therapies.

The biological activity of PF-6274484 is characterized by its ability to inhibit cell proliferation in various cancer cell lines that express EGFR. Studies have shown that PF-6274484 not only inhibits wild-type EGFR but also effectively targets mutant forms associated with resistance to other therapies. In vitro assays reveal that PF-6274484 can significantly reduce cell viability in A549 lung cancer cells and other tumor models .

Additionally, PF-6274484 has been shown to induce apoptosis in cancer cells by disrupting downstream signaling pathways that promote cell survival and proliferation .

The synthesis of PF-6274484 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  • Key Reaction Steps:
    • Formation of the Covalent Moiety: This typically involves reactions such as Michael addition or nucleophilic substitution to introduce reactive groups capable of forming covalent bonds with cysteine residues.
    • Purification: The crude product is purified using techniques like column chromatography to isolate PF-6274484 in high purity .
  • Characterization: Final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

PF-6274484 has potential applications primarily in oncology, particularly for treating cancers driven by aberrant EGFR signaling. Its use is being explored in clinical settings for:

  • Targeted Cancer Therapy: As a treatment for non-small cell lung cancer and other malignancies associated with EGFR mutations.
  • Combination Therapies: Investigating its efficacy when used alongside other chemotherapeutic agents or targeted therapies to overcome resistance mechanisms .

Interaction studies involving PF-6274484 focus on its binding affinity and selectivity towards various kinases, particularly those within the receptor tyrosine kinase family. Research indicates that PF-6274484 exhibits minimal off-target effects compared to other covalent inhibitors, making it a promising candidate for further development.

Studies have also demonstrated that the presence of certain mutations in the EGFR can alter the binding kinetics and efficacy of PF-6274484, highlighting the importance of understanding these interactions for personalized medicine approaches

Several compounds share structural features or mechanisms with PF-6274484. Here’s a comparison highlighting their uniqueness:

Compound NameTargetIC50 (nM)MechanismUnique Features
AcalabrutinibBruton's tyrosine kinase0.5Covalent inhibitionSelective for Bruton's tyrosine kinase; lower off-target effects

PF-6274484, chemically known as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide, represents a sophisticated example of targeted covalent inhibitor design with molecular formula C18H14ClFN4O2 and molecular weight 372.78 daltons [1] [2] [3]. This compound serves as a potent covalent epidermal growth factor receptor kinase inhibitor with Ki values of 0.14 nanomolar and 0.18 nanomolar for epidermal growth factor receptor-L858R/T790M and wild-type epidermal growth factor receptor, respectively [5] [6].

Reaction Pathways for Quinazoline Core Synthesis

The synthetic construction of quinazoline core structures employs multiple established methodologies, each offering distinct advantages in terms of yield, selectivity, and functional group tolerance [15] [22] [36]. The fundamental quinazoline framework can be assembled through several key synthetic strategies that have been extensively documented in contemporary literature.

Transition Metal-Catalyzed Approaches

Iron-catalyzed methodologies represent a prominent approach for quinazoline synthesis through carbon-hydrogen oxidation pathways [15]. The optimized reaction conditions involve treatment of 2-alkylamino benzonitriles with Grignard reagents to form ketimine intermediates, which subsequently undergo iron-catalyzed cyclization in the presence of ferrous chloride and tert-butyl hydroperoxide in dimethyl sulfoxide at ambient temperature for eighteen hours [15]. This methodology yields quinazoline derivatives in isolated yields ranging from 43 to 86 percent, with the synthetic strategy proceeding through Grignard reagent addition to ortho-alkylamino benzonitriles followed by carbon sp3-hydrogen oxidation and subsequent ring closure [15].

Cobalt-based catalytic systems provide alternative synthetic routes through direct carbon-hydrogen functionalization protocols [36]. The cyclopentadienylcobalt dicarbonyl-catalyzed [4 + 2] cycloaddition methodology employs dioxazolones with imines for the formation of multi-functionalized quinazolines, achieving isolated yields ranging from 48 to 99 percent through cobalt-mediated tandem direct carbon-hydrogen amidation followed by intramolecular cyclization [36].

Acceptorless Dehydrogenative Coupling Strategies

Nickel-catalyzed acceptorless dehydrogenative coupling represents an environmentally favorable approach for quinazoline construction [15]. This methodology proceeds through dual pathways involving either benzyl alcohols with 2-aminobenzylamine or 2-aminobenzyl alcohols with benzonitriles, generating hydrogen gas and water as the sole byproducts [15]. The reaction mechanism involves sequential dehydrogenation of alcohols to corresponding aldehydes, followed by base-promoted cyclocondensation and final dehydrogenation to afford the desired quinazoline products [15].

Catalyst SystemReaction ConditionsYield Range (%)Reaction Time
Iron/tert-butyl hydroperoxide25°C, dimethyl sulfoxide43-8618 hours
Cobalt dicarbonyl100-120°C, dichloroethane48-9916 hours
Nickel/molecular oxygen130°C, toluene43-9224 hours

Three-Component Condensation Methodologies

Multi-component condensation reactions provide efficient one-pot synthetic routes to quinazoline derivatives [22]. The 4-dimethylaminopyridine-catalyzed three-component approach involves the reaction of aromatic aldehydes with 2-aminobenzophenones in the presence of ammonium acetate under mild conditions, delivering quinazoline frameworks in isolated yields ranging from 67 to 98 percent [22]. This technique offers advantages including easy accessibility of starting materials and high selectivity for the desired products [22].

Iodine-catalyzed three-component methodologies employ substituted benzaldehydes with substituted ortho-aminoarylketones in the presence of ammonium acetate, achieving excellent yields of 91 to 97 percent in reduced reaction times [22]. The superior performance of iodine as catalyst is attributed to its dual oxidizing properties and Lewis acidity, with the reaction proceeding effectively in neat conditions or with ethanol at moderate temperatures [22].

Covalent Modification Strategies for Acrylamide Moiety

The acrylamide functionality in PF-6274484 serves as the critical electrophilic warhead responsible for covalent bond formation with target cysteine residues [17] [39] [40]. The design and optimization of acrylamide electrophiles requires careful consideration of reactivity, selectivity, and positioning within the molecular framework.

Michael Addition Reaction Mechanisms

Acrylamide warheads function through Michael addition reactions, representing conjugate addition processes involving nucleophilic attack at the beta-carbon of the alpha,beta-unsaturated carbonyl system [42] [44]. The reaction mechanism proceeds through initial nucleophilic attack by the cysteine thiol group at the beta-carbon, followed by protonation of the resulting enolate intermediate to form the covalent thioether linkage [17] [44]. The efficiency of covalent bond formation depends upon both the intrinsic electrophilicity of the acrylamide and its precise spatial positioning relative to the target nucleophile [39] [40].

The reactivity of acrylamide electrophiles can be modulated through structural modifications, with electron-withdrawing groups at the alpha-position increasing reactivity while simultaneously endowing reversibility to covalent bond formation [39] [40]. Conversely, substitution at alpha- or beta-positions typically reduces the reactivity of acrylamides, requiring careful optimization to maintain appropriate electrophilic character [39] [40].

Synthetic Methodologies for Acrylamide Formation

The construction of acrylamide moieties employs various synthetic approaches depending on the specific structural requirements and functional group compatibility [18] [25]. Standard amide coupling protocols utilizing carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole and diisopropylethylamine provide reliable methods for acrylamide formation [16]. Alternative approaches involve the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate-mediated coupling reactions for the attachment of acrylic acid derivatives to amino-substituted quinazoline intermediates [16].

Specialized methodologies for carbon-11 radiolabeling of acrylamide functionalities have been developed utilizing palladium/NiXantphos-mediated carbonylation reactions [25]. These procedures employ carbon-11 monoxide as the carbonyl source, achieving radiochemical yields of 78.4 ± 4.7 percent through activated charcoal reduction methods or 69.1 ± 7.6 percent through molybdenum column reduction approaches [25].

Advanced Acrylamide Modifications

Recent developments in acrylamide chemistry have introduced alpha-substituted methacrylamides as tunable electrophiles for targeted covalent inhibitors [39] [40]. These hetero alpha-substituted methacrylamides demonstrate higher thiol reactivity compared to conventional acrylamides while undergoing conjugated addition-elimination reactions that ultimately release the alpha-substituent [39] [40]. The reactivity toward thiols correlates with the pKa/pKb values of the leaving group, providing a rational approach for fine-tuning electrophilic character [39] [40].

Acrylamide TypeRelative ReactivityMechanismSelectivity
UnsubstitutedBaselineMichael additionStandard
Alpha-cyanoIncreasedReversible additionEnhanced
Alpha-methoxyTunableAddition-eliminationImproved
Beta-substitutedDecreasedHindered additionVariable

Purification Techniques and Quality Control Standards

The purification and quality control of PF-6274484 requires sophisticated analytical and preparative methodologies to ensure pharmaceutical-grade purity and consistency [1] [9] [27] [32]. Contemporary purification strategies employ multiple complementary techniques to achieve the stringent quality standards required for research and potential therapeutic applications.

Chromatographic Purification Methods

High-performance liquid chromatography represents the primary purification methodology for quinazoline derivatives, with reverse-phase systems providing optimal separation characteristics [27] [28] [31]. The separation of quinazoline compounds utilizes Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid, achieving baseline resolution for structural analogs and impurities [27]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid to maintain ionization efficiency while preserving chromatographic performance [27].

Column chromatography on silica gel provides an essential preparative purification technique for quinazoline intermediates and final products [20] [21]. Purification protocols typically employ gradient elution systems with hexane/ethyl acetate or chloroform/methanol solvent combinations, with specific ratios optimized based on the polarity characteristics of the target compound [20] [4]. The ISCO Combiflash system utilizing pre-packed silica gel columns offers automated purification capabilities with improved reproducibility and efficiency compared to traditional gravity-based methods [20].

Advanced Purification Strategies

Ultra-high-performance liquid chromatography methods have been developed specifically for acrylamide-containing compounds, utilizing ACE Excel SuperC18 stationary phases that provide superior retention and peak shape characteristics [31]. These methodologies employ gradient separation protocols with water/acetonitrile mobile phases containing 0.1 percent formic acid for mass spectrometry compatibility, achieving excellent linearity and recovery for complex sample matrices [31].

Preparative high-performance liquid chromatography with carbon-11 radiolabeled compounds requires specialized quality control protocols to ensure radiochemical purity exceeding 90 percent [25]. The purification process involves semi-preparative reverse-phase chromatography followed by sterile filtration and comprehensive analytical characterization including radiochemical identity confirmation through retention time matching [25].

Quality Control Standards and Analytical Characterization

Pharmaceutical quality control for PF-6274484 encompasses multiple analytical parameters including identity, purity, strength, potency, uniformity, and stability assessments [32]. The identity testing employs high-performance liquid chromatography with ultraviolet detection to confirm the presence of the active pharmaceutical ingredient, while purity analysis utilizes gradient reverse-phase methods to quantify related substances and degradation products [1] [9].

High-resolution mass spectrometry provides molecular weight confirmation and structural verification through accurate mass measurements and fragmentation pattern analysis [5] [26]. Nuclear magnetic resonance spectroscopy serves as an orthogonal analytical technique for structural confirmation and impurity profiling, with particular attention to the integrity of the acrylamide functionality and quinazoline core [29].

Quality ParameterAcceptance CriteriaAnalytical MethodFrequency
Purity≥98.0% by high-performance liquid chromatographyReverse-phase chromatographyEach batch
IdentityRetention time match ±2%High-performance liquid chromatography-ultravioletEach batch
Water content≤1.0% by Karl FischerCoulometric titrationEach batch
Residual solventsUnited States Pharmacopeia limitsGas chromatography-mass spectrometryEach batch

Stability studies following International Council for Harmonisation guidelines evaluate the long-term storage characteristics under controlled temperature and humidity conditions [34]. These studies monitor chemical degradation, physical changes, and maintenance of biological activity over extended storage periods, providing essential data for shelf-life determination and storage recommendations [34].

Epidermal Growth Factor Receptor Kinase Inhibition Kinetics

PF-6274484 functions as a high-affinity, irreversible covalent inhibitor of epidermal growth factor receptor kinase through a sophisticated two-step mechanism involving initial reversible binding followed by irreversible covalent modification [1] [2]. The inhibitor demonstrates exceptional potency with inhibition constant values of 0.18 nanomolar against wild-type epidermal growth factor receptor and 0.14 nanomolar against the drug-resistant L858R/T790M double mutant, establishing it as one of the most potent epidermal growth factor receptor inhibitors characterized to date [1] [3] [2].

The kinetic mechanism can be described by the classical two-step irreversible inhibition model: E + I ⇌ EI → E-I, where the initial rapid equilibrium formation of the enzyme-inhibitor complex is followed by a slower covalent modification step [2] [4]. Comprehensive kinetic analysis reveals that PF-6274484 exhibits significantly enhanced chemical reactivity toward the L858R/T790M double mutant compared to wild-type epidermal growth factor receptor, with inactivation rate constants of 8 milliseconds⁻¹ and 2.3 milliseconds⁻¹, respectively [2].

The overall inhibitory efficiency, quantified by the kinact/Ki ratio, demonstrates remarkable potency values of 13 × 10⁶ M⁻¹s⁻¹ for wild-type epidermal growth factor receptor and 60 × 10⁶ M⁻¹s⁻¹ for the L858R/T790M variant [2]. This 4.6-fold enhancement in inhibitory efficiency toward the drug-resistant mutant represents a unique pharmacological profile among covalent epidermal growth factor receptor inhibitors.

Covalent Binding to Cys797 Residue in ATP-Binding Pocket

The irreversible nature of PF-6274484 inhibition results from covalent bond formation with the cysteine 797 residue located within the adenosine triphosphate-binding pocket of the epidermal growth factor receptor kinase domain [1] [3] [5]. This cysteine residue is positioned approximately 3 angstroms from the adenosine triphosphate binding site and is conserved among nine additional receptor and non-receptor tyrosine kinases, making it an attractive target for selective covalent modification [6].

The acrylamide warhead of PF-6274484 undergoes nucleophilic attack by the sulfur atom of cysteine 797, forming a stable thioether linkage that permanently modifies the kinase active site [3] [5]. This covalent modification occurs through a Michael addition reaction, where the electron-deficient β-carbon of the acrylamide moiety serves as an electrophilic center for the nucleophilic cysteine thiol group [7].

Structural analysis indicates that the covalent bond formation is facilitated by the precise positioning of the acrylamide warhead within the adenosine triphosphate-binding pocket, where optimal geometric alignment between the electrophilic warhead and the nucleophilic cysteine residue enhances the probability of successful covalent bond formation [8]. The reversible Cys797- MA (Michael acceptor) interactions prior to covalent bond formation contribute significantly to the overall binding affinity and help orient the reactive groups for optimal chemical reaction [8].

Irreversible Inhibition Thermodynamics

The thermodynamic profile of PF-6274484 binding reveals a complex interplay between reversible binding interactions and irreversible covalent bond formation that governs overall inhibitory potency [2] [9]. The capture period concept, defined as the inverse of the inactivation rate constant (1/kinact), provides insight into the temporal dynamics of covalent bond formation, with typical values ranging from 100 seconds to 1000 seconds for epidermal growth factor receptor covalent inhibitors [2].

For PF-6274484, the capture periods are approximately 435 seconds for wild-type epidermal growth factor receptor and 125 seconds for the L858R/T790M double mutant, indicating that the drug-resistant variant facilitates more rapid covalent bond formation [2]. This enhanced reactivity toward the mutant enzyme suggests favorable thermodynamic and kinetic parameters that promote covalent modification.

The reversible binding component, characterized by the inhibition constant Ki, reflects the thermodynamic stability of the initial enzyme-inhibitor complex formed prior to covalent bond formation [2] [9]. The superior affinity of PF-6274484 for the L858R/T790M double mutant (Ki = 0.14 nM) compared to wild-type epidermal growth factor receptor (Ki = 0.18 nM) indicates more favorable binding thermodynamics for the drug-resistant variant.

The overall binding free energy can be dissected into contributions from reversible interactions and irreversible covalent bond formation, with both components contributing to the exceptional potency observed for PF-6274484 [2]. The dynamic linkage between available binding affinity and necessary chemical reactivity represents a fundamental principle governing covalent inhibitor design and optimization.

Differential Activity Against Epidermal Growth Factor Receptor Mutants

PF-6274484 exhibits remarkable differential activity profiles against various epidermal growth factor receptor mutants, with particularly enhanced potency against drug-resistant variants containing the T790M gatekeeper mutation [1] [2]. This selectivity profile represents a significant advancement in addressing acquired resistance mechanisms that limit the clinical efficacy of first-generation reversible inhibitors.

L858R/T790M Double Mutant Specificity

The L858R/T790M double mutant of epidermal growth factor receptor represents the predominant mechanism of acquired resistance to first-generation tyrosine kinase inhibitors such as gefitinib and erlotinib [10] [11]. PF-6274484 demonstrates superior activity against this drug-resistant variant compared to wild-type epidermal growth factor receptor, with a 1.29-fold improvement in binding affinity and a 3.48-fold enhancement in covalent bond formation kinetics [2].

The enhanced specificity for the L858R/T790M double mutant stems from structural changes in the adenosine triphosphate-binding pocket that create a more favorable environment for PF-6274484 binding and covalent modification [12]. The L858R mutation in the activation loop promotes constitutive kinase activation and alters the conformation of the adenosine triphosphate-binding site, while the T790M gatekeeper mutation introduces steric hindrance that selectively impairs binding of first-generation reversible inhibitors [12].

Crystallographic analysis reveals that the T790M mutation creates a bulkier methionine residue at position 790 that narrows the adenosine triphosphate-binding pocket and increases the Km for adenosine triphosphate [13]. However, the covalent nature of PF-6274484 binding overcomes this increased adenosine triphosphate affinity through irreversible modification of cysteine 797, effectively bypassing the competitive inhibition mechanism that limits reversible inhibitors.

The kinetic selectivity of PF-6274484 for the L858R/T790M double mutant is evidenced by the dramatically enhanced kinact/Ki ratio of 60 × 10⁶ M⁻¹s⁻¹ compared to 13 × 10⁶ M⁻¹s⁻¹ for wild-type epidermal growth factor receptor [2]. This 4.6-fold selectivity advantage provides a substantial therapeutic window for targeting drug-resistant tumors while minimizing toxicity to normal tissues expressing wild-type epidermal growth factor receptor.

Wild-Type Epidermal Growth Factor Receptor Comparative Inhibition

Despite its enhanced selectivity for the L858R/T790M double mutant, PF-6274484 maintains potent inhibitory activity against wild-type epidermal growth factor receptor with nanomolar potency values [1] [2]. The inhibition constant of 0.18 nanomolar and cellular IC50 of 5.8 nanomolar for wild-type epidermal growth factor receptor autophosphorylation demonstrate that the compound retains excellent activity against the native enzyme [1] [14].

The comparative analysis of wild-type versus mutant inhibition reveals several key mechanistic insights regarding the molecular basis of differential activity [2]. The slightly weaker binding affinity for wild-type epidermal growth factor receptor (Ki = 0.18 nM vs 0.14 nM for L858R/T790M) suggests that the mutant enzyme adopts a conformation more favorable for PF-6274484 recognition and binding.

The reduced covalent bond formation rate with wild-type epidermal growth factor receptor (kinact = 2.3 ms⁻¹) compared to the L858R/T790M mutant (kinact = 8 ms⁻¹) indicates that the wild-type enzyme presents a less optimal geometric arrangement for nucleophilic attack by cysteine 797 on the acrylamide warhead [2]. This difference in chemical reactivity contributes significantly to the overall selectivity profile observed for PF-6274484.

The cellular potency data demonstrate that despite the biochemical differences in binding kinetics, PF-6274484 exhibits similar inhibitory effects on epidermal growth factor receptor autophosphorylation in both A549 cells (wild-type epidermal growth factor receptor, IC50 = 5.8 nM) and H1975 cells (L858R/T790M mutant, IC50 = 6.6 nM) [1] [15]. This convergent cellular activity suggests that the enhanced biochemical selectivity for the mutant enzyme is balanced by other factors such as cellular adenosine triphosphate concentrations and protein expression levels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

372.0789316 g/mol

Monoisotopic Mass

372.0789316 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

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